molecular formula C9H13N3O2 B13341782 2-(Isobutylamino)pyrimidine-4-carboxylic acid

2-(Isobutylamino)pyrimidine-4-carboxylic acid

Katalognummer: B13341782
Molekulargewicht: 195.22 g/mol
InChI-Schlüssel: AGQZFICUMBLBRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Isobutylamino)pyrimidine-4-carboxylic acid is a heterocyclic compound containing a pyrimidine ring substituted with an isobutylamino group at the 2-position and a carboxylic acid group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isobutylamino)pyrimidine-4-carboxylic acid typically involves the reaction of pyrimidine derivatives with isobutylamine under controlled conditions. One common method involves the condensation of 2-chloropyrimidine-4-carboxylic acid with isobutylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Isobutylamino)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, and halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4-carboxylic acid derivatives, while reduction may produce pyrimidine-4-carboxylic acid amines .

Wissenschaftliche Forschungsanwendungen

2-(Isobutylamino)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Isobutylamino)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

  • 2-(2′-Pyridyl)pyrimidine-4-carboxylic acid
  • 2-Isopropyl-4-pyrimidinecarboxylic acid
  • 2-Aminopyrimidine-4-carboxylic acid

Comparison: Compared to these similar compounds, 2-(Isobutylamino)pyrimidine-4-carboxylic acid is unique due to the presence of the isobutylamino group, which can influence its chemical reactivity and biological activity. The isobutylamino group provides steric and electronic effects that can enhance the compound’s interaction with specific molecular targets, making it a valuable scaffold for drug discovery and development .

Eigenschaften

Molekularformel

C9H13N3O2

Molekulargewicht

195.22 g/mol

IUPAC-Name

2-(2-methylpropylamino)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H13N3O2/c1-6(2)5-11-9-10-4-3-7(12-9)8(13)14/h3-4,6H,5H2,1-2H3,(H,13,14)(H,10,11,12)

InChI-Schlüssel

AGQZFICUMBLBRG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CNC1=NC=CC(=N1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.